1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide
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Overview
Description
1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group attached to a cyclopropyl ring, further connected to a pyrrolidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. This intermediate is then reacted with 4-fluorobenzyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery.
Cyclopropylamine derivatives: Studied for their biological activities.
Fluorophenyl compounds: Widely used in medicinal chemistry for their enhanced binding properties.
Uniqueness
1-[[2-(4-Fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group, cyclopropyl ring, and pyrrolidine carboxamide makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[2-(4-fluorophenyl)cyclopropyl]methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-3-1-10(2-4-13)14-7-12(14)9-18-6-5-11(8-18)15(17)19/h1-4,11-12,14H,5-9H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPIPIDIYPYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)CC2CC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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